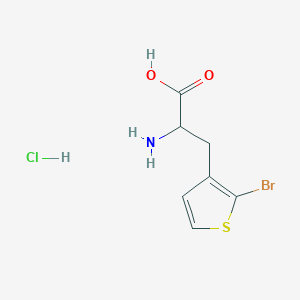

2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride

CAS No.: 2260932-20-3

Cat. No.: VC7376484

Molecular Formula: C7H9BrClNO2S

Molecular Weight: 286.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2260932-20-3 |

|---|---|

| Molecular Formula | C7H9BrClNO2S |

| Molecular Weight | 286.57 |

| IUPAC Name | 2-amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H8BrNO2S.ClH/c8-6-4(1-2-12-6)3-5(9)7(10)11;/h1-2,5H,3,9H2,(H,10,11);1H |

| Standard InChI Key | XEWGDNXNEMPNKL-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1CC(C(=O)O)N)Br.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-amino-3-(2-bromothiophen-3-yl)propanoic acid hydrochloride, reflects its three core components:

-

A thiophene ring (C₄H₃S) with bromine at position 2.

-

A propanoic acid chain (C₃H₅O₂) bearing an amino group (-NH₂) at the β-carbon.

-

A hydrochloride salt (HCl) neutralizing the amino group’s basicity .

The canonical SMILES string C1=C(SC=C1Br)CC(C(=O)O)N.Cl encodes this structure, highlighting the bromothiophene core linked to the amino acid moiety .

Physicochemical Characteristics

Key computed properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₉BrClNO₂S | |

| Molecular weight | 286.57 g/mol | |

| Hydrogen bond donors | 3 (amine, carboxylic acid) | |

| Hydrogen bond acceptors | 5 (O, N, S) |

The bromine atom’s electronegativity (2.96) and size (113 pm covalent radius) introduce steric and electronic effects that influence reactivity. The hydrochloride salt enhances aqueous solubility compared to the free base, a critical factor in pharmaceutical formulations .

Synthetic Pathways and Optimization

Industrial-Scale Considerations

Continuous flow reactors could optimize exothermic bromination steps, while crystallization or chromatography ensures high purity (>95%). Computational modeling might guide solvent selection (e.g., dichloromethane for bromination, ethanol for crystallization) to maximize yield .

Reactivity and Functional Group Transformations

Bromine-Specific Reactions

The 2-bromothiophene moiety undergoes characteristic transformations:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic substitution | KCN, CuCN, DMF | 2-cyanothiophene derivatives |

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | Biarylthiophenes |

| Grignard addition | RMgX, THF | Alkyl/aryl-substituted thiophenes |

These reactions enable diversification of the thiophene ring for structure-activity relationship studies .

Amino and Carboxylic Acid Reactivity

-

Amide Formation: Coupling with acyl chlorides (RCOCl) or carbodiimide-mediated reactions generate amide derivatives.

-

Esterification: Methanol/H₂SO₄ converts the carboxylic acid to methyl esters, enhancing membrane permeability.

-

Reductive Amination: Reaction with ketones/aldehydes and NaBH₃CN yields secondary amines .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute oral toxicity | H302 | Avoid ingestion; use PPE |

| Skin irritation | H315 | Wear nitrile gloves |

| Eye irritation | H319 | Safety goggles mandatory |

| Respiratory irritation | H335 | Use fume hoods |

Exposure Mitigation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume